![molecular formula C9H17NO2 B2645765 2-amino-2-(3-methylcyclohexyl)acetic Acid CAS No. 409095-01-8](/img/structure/B2645765.png)
2-amino-2-(3-methylcyclohexyl)acetic Acid
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Description
2-Amino-2-(3-methylcyclohexyl)acetic acid is a research-use-only compound with the CAS No. 409095-01-8 . It has a molecular weight of 171.24 and a molecular formula of C9H17NO2 .
Molecular Structure Analysis
The molecular structure of 2-amino-2-(3-methylcyclohexyl)acetic acid consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H .Scientific Research Applications
Synthesis of 3-Aminoindolines and 2’-Aminoarylacetic Acids
Researchers have developed a new switchable process for synthesizing 3-aminoindolines and 2’-aminoarylacetic acids from the same substrate . This process utilizes chameleonic tautomerism properties to derive these compounds from the same substrate, 3-azido-2-hydroxyindolines, and Grignard reagent via denitogenative electrophilic amination .
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The 2-aminoaryl acetic acid scaffold, which is a fundamental structural motif of 2-amino-2-(3-methylcyclohexyl)acetic Acid, forms the basis of nonsteroidal anti-inflammatory drugs such as diclofenac . These drugs inhibit COX-2 to relieve pain and inflammation .
Pharmaceutical Contenders
Aniline or nitrogen-containing organic molecules like 3-aniline-substituted indoles, which can be synthesized from 2-amino-2-(3-methylcyclohexyl)acetic Acid, have shown promising results as pharmaceutical contenders .
Chemoselectivity in Chemical Reactions
The chemoselectivity of a chemical reaction, or the ability to distinguish and choose between the multiple reactive sites available to the molecules during a reaction, can be controlled using 2-amino-2-(3-methylcyclohexyl)acetic Acid .
Cyanoacetylation of Amines
2-amino-2-(3-methylcyclohexyl)acetic Acid can be used in the cyanoacetylation of amines, a process that has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .
Building Various Organic Heterocycles
N-aryl and/or heteryl cyanoacetamides, which can be synthesized from 2-amino-2-(3-methylcyclohexyl)acetic Acid, are used in building various organic heterocycles .
properties
IUPAC Name |
2-amino-2-(3-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLPTPNYNKUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(3-methylcyclohexyl)acetic Acid | |
CAS RN |
409095-01-8 |
Source
|
Record name | 2-amino-2-(3-methylcyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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